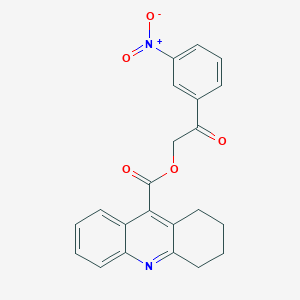

![molecular formula C23H20FN5O3 B2885254 8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 845627-99-8](/img/structure/B2885254.png)

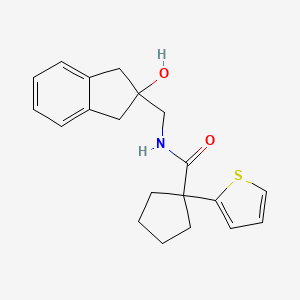

8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines are biologically significant and are found in many natural substances, such as DNA and caffeine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate purine base. The specific substituents (4-ethoxyphenyl, 4-fluorophenyl, and methyl groups) would then be added in subsequent steps. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, with the various substituents attached at the specified positions. The presence of the ethoxy, fluorophenyl, and methyl groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the purine core and the specific substituents. For example, the ethoxy group might be susceptible to reactions that cleave ethers, while the fluorophenyl group might undergo reactions typical of aromatic halides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of the substituents .Aplicaciones Científicas De Investigación

Molecular Interaction and Structure Analysis

A detailed quantitative analysis of the intermolecular interactions present in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione was conducted to understand its molecular structure and potential applications in material design. This study revealed anisotropic distribution of interaction energies, indicating its potential utility in new material development due to its structural characteristics and stabilization through electrostatic energy contributions (Shukla et al., 2020).

Serotonergic Activity and Potential Therapeutic Applications

Several research efforts have been focused on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exploring their affinity for serotonin receptors and their potential as antidepressant and anxiolytic agents. These studies have identified compounds with significant activity towards serotonin 5-HT1A and 5-HT7 receptors, suggesting potential therapeutic applications in mood disorders (Zagórska et al., 2016; Zagórska et al., 2015). Notably, these applications leverage the compound's interaction with serotonergic pathways, underscoring its significance in neuropsychopharmacology research.

Photophysical and Fluorescence Sensing Applications

Research on derivatives of the compound has also extended into photophysical properties, particularly in the development of colorimetric and ratiometric fluorescence sensors for ions like fluoride. These studies have demonstrated the compound's capability in selective sensing applications, attributing this functionality to its structural and electronic properties that facilitate proton transfer and interaction with target ions (Peng et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-ethoxyphenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3/c1-4-32-17-11-9-16(10-12-17)29-18(14-5-7-15(24)8-6-14)13-28-19-20(25-22(28)29)26(2)23(31)27(3)21(19)30/h5-13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRNNBNZDBGXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-[(1R,5S,6S)-3-Azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride](/img/structure/B2885182.png)

![N-[[(3As,6aS)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-yl]methyl]-2-chloroacetamide](/img/structure/B2885185.png)

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2885187.png)

![N-(3,5-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885189.png)

![4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2885193.png)